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molecular formula C19H17O2P B8485442 3-Methoxyphenyldiphenylphosphine oxide

3-Methoxyphenyldiphenylphosphine oxide

Cat. No. B8485442
M. Wt: 308.3 g/mol
InChI Key: YEEFDJRKEUKDLV-UHFFFAOYSA-N
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Patent
US05488172

Procedure details

db) 52.5 g (0.170 mol) of (m-metho xyphenyl)-diphenylphosphine oxide were placed in a 1.5 l four-necked sulphonation flask as described under da) and the apparatus was placed under argon by 3-fold evacuation/filling. Then, 350 ml of dry tetrahydrofuran were allowed to flow in and the solution was cooled to -78° C. 313 ml (0.186 mol) of the lithium diisopropylamide solution prepared under da) were added dropwise within 20 minutes while stirring well, with the temperature being held at ≤-70° C. The reaction mixture became reddish-brown in colour at the beginning of the addition and formed a beige suspension towards the end of the addition. After an additional period of stirring of 15 minutes at -78° C. a solution of 47.4 g of iodine in 170 ml of tetrahydrofuran was added dropwise to the solution within 20 minutes, with the reaction mixture being held at ≤-70° C. (The iodine solution had been prepared previously in a separate 250 ml Schlenk tube under argon and had been transferred into the dropping funnel via a steel cannula). Towards the end of the addition there resulted a red solution and there set in the formation of a reddish-brown viscous material which settled on the walls and on the bottom of the reaction vessel. At this point the mechanical stirrer was shut off, the cooling bath was removed and the reaction mixture was left to warm. At about -30° C. there again resulted a clear red solution, the stirring operation was resumed and the mixture was allowed to warm to 0° C. The reaction solution was treated at 0° C. with a solution of 12 g of sodium thiosulphate pentahydrate in 100 ml of deionized water, the mixture was stirred well and the phases were separated. The now yellowish organic phase was washed three times with 200 ml of saturated NaCl solution, dried over about 50 g of magnesium sulphate, filtered and concentrated to dryness on a rotary. evaporator at 40° C. The brown residue was treated with 300 ml of tert.-butyl methyl ether and the mixture was boiled at reflux, whereby the product began to crystallize out. After standing overnight at room temperature the beige crystallizate was filtered off under suction, washed with 100 ml of tert.-butyl methyl ether and dried for 1 hour in a high vacuum at 70° C. There were obtained 55.7 g of (2-iodo-3-metho xyphenyl)diphenylphosphine oxide as a beige powder of m.p. 186°-189° C.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
313 mL
Type
reactant
Reaction Step Two
Quantity
47.4 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium thiosulphate pentahydrate
Quantity
12 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
350 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([P:9](=[O:22])([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1.C([N-]C(C)C)(C)C.[Li+].[I:31]I.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1.O>[I:31][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[P:9](=[O:22])([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Two
Name
Quantity
313 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
47.4 g
Type
reactant
Smiles
II
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sodium thiosulphate pentahydrate
Quantity
12 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
while stirring well, with the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise within 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
being held at ≤-70° C
ADDITION
Type
ADDITION
Details
The reaction mixture became reddish-brown in colour at the beginning of the addition
CUSTOM
Type
CUSTOM
Details
formed a beige suspension
ADDITION
Type
ADDITION
Details
towards the end of the addition
ADDITION
Type
ADDITION
Details
was added dropwise to the solution within 20 minutes, with the reaction mixture
Duration
20 min
CUSTOM
Type
CUSTOM
Details
being held at ≤-70° C.
CUSTOM
Type
CUSTOM
Details
had been prepared previously in a separate 250 ml Schlenk tube under argon
ADDITION
Type
ADDITION
Details
Towards the end of the addition
CUSTOM
Type
CUSTOM
Details
there resulted a red solution
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
At about -30° C. there again resulted a clear red solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred well
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The now yellowish organic phase was washed three times with 200 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over about 50 g of magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary
CUSTOM
Type
CUSTOM
Details
evaporator at 40° C
ADDITION
Type
ADDITION
Details
The brown residue was treated with 300 ml of tert.-butyl methyl ether
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
to crystallize out
FILTRATION
Type
FILTRATION
Details
the beige crystallizate was filtered off under suction
WASH
Type
WASH
Details
washed with 100 ml of tert.-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried for 1 hour in a high vacuum at 70° C
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C=CC=C1OC)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55.7 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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